

Spectroscopic Characterization of Novel 5-Phenyl-3-Isoxazolecarboxamide Compounds

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Compound of Interest

Compound Name: 5-Phenyl-3-isoxazolecarboxamide

Cat. No.: B1363135

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Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2] Specifically, the **5-phenyl-3-isoxazolecarboxamide** core represents a promising framework for the development of novel therapeutic agents.[3][4] The precise substitution pattern on the phenyl ring and the nature of the amide substituent are critical determinants of a compound's pharmacological profile. Therefore, unambiguous structural confirmation and characterization of these novel chemical entities are paramount.

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of novel **5-phenyl-3-isoxazolecarboxamide** compounds. Moving beyond a simple recitation of procedures, this document elucidates the causality behind experimental choices, establishing a self-validating system of analysis where data from multiple, orthogonal techniques converge to provide an irrefutable structural assignment. We will proceed from the foundational steps of synthesis and purification to an integrated analysis of data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Part 1: Synthesis and Purification: The Foundation of Quality Data

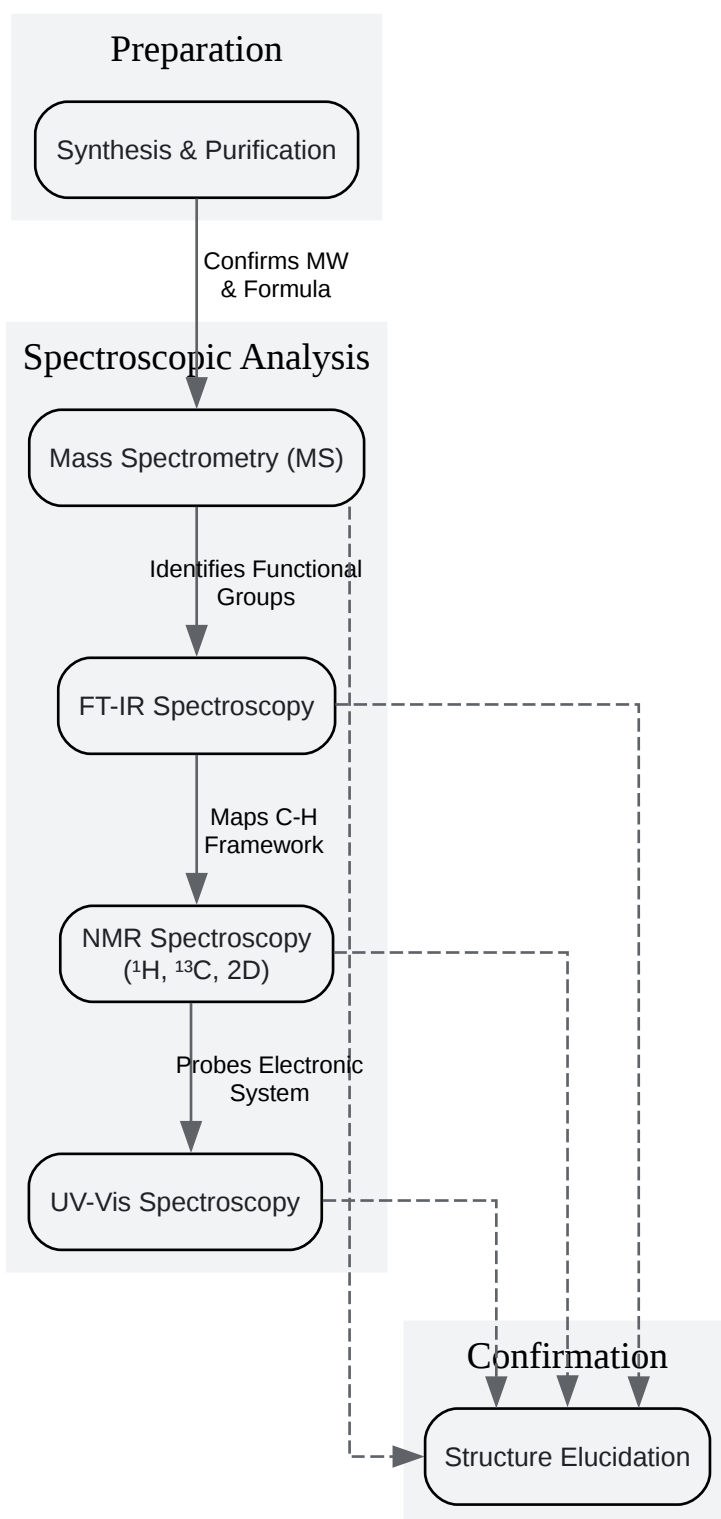
High-quality spectroscopic data can only be obtained from highly pure samples. The presence of residual solvents, starting materials, or side-products can confound spectral interpretation. A common and effective route to synthesize the target **5-phenyl-3-isoxazolecarboxamide** scaffold involves the coupling of a 5-phenyl-3-isoxazolecarboxylic acid with a desired amine.[5]

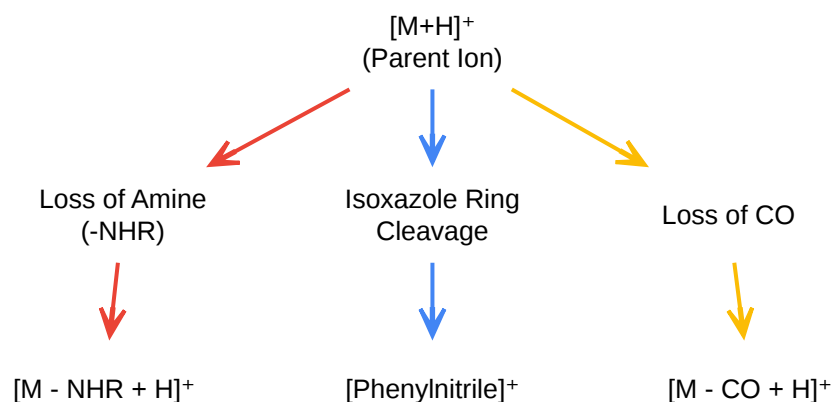
Experimental Protocol: Amide Coupling

- **Acid Activation:** Dissolve 5-phenyl-3-isoxazolecarboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator such as 4-dimethylaminopyridine (DMAP) (0.1 eq).[5] Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate. The use of EDC/DMAP is often preferred due to the ease of removing the urea byproduct.
- **Amine Addition:** Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase like ethyl acetate/hexane. The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot indicates reaction completion.
- **Work-up & Purification:** Upon completion, filter the reaction mixture to remove any urea byproduct. Wash the filtrate sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and DMAP, followed by a weak base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Final Purification:** The crude product must be purified, typically via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to achieve >95% purity, which is the standard for subsequent spectroscopic analysis.[5]

Part 2: The Spectroscopic Characterization Workflow

A multi-technique, orthogonal approach is essential for the unambiguous structural elucidation of a novel compound. Our workflow begins with determining the molecular mass and formula, proceeds to identify functional groups, and culminates in the detailed mapping of the carbon-hydrogen framework.





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